Cyclosporin H

Overview

Description

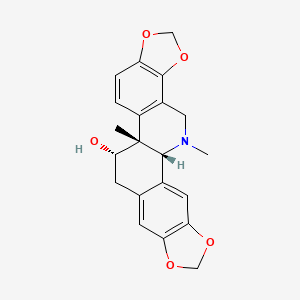

Cyclosporin H is a cyclosporin metabolite that inhibits the formyl peptide receptor but not calmodulin . It does not bind cyclophilin or evoke an immunosuppressant response . It is a selective inhibitor of formyl peptide receptor-1 (FPR-1) and formyl peptide-induced superoxide formation in neutrophils .

Synthesis Analysis

A method of preparing purified cyclosporin H includes dissolving cyclosporin A in a first organic solvent and heating the first organic solvent in the presence of an acid catalyst; adding a base to the first organic solvent; recrystallizing cyclosporin H in a second solvent; and purifying the recrystallized cyclosporin H via chromatography .

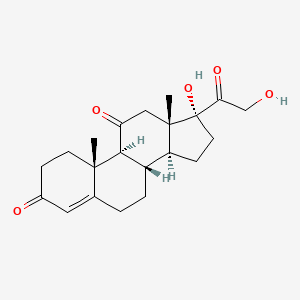

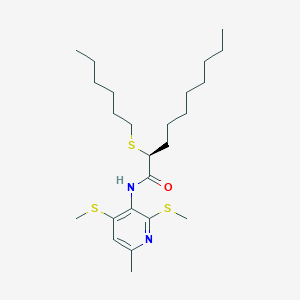

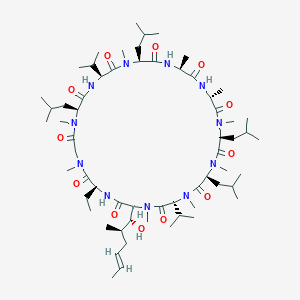

Molecular Structure Analysis

Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine, the preparation of which allowed the synthesis of cyclosporine and specifically modified analogues .

Scientific Research Applications

Haematopoietic Stem Cell Research

Cyclosporin H (CsH) has been found to significantly enhance the lentivirus (LV) transduction of murine haematopoietic stem and progenitor cells (HSPCs). This is important for basic research and multiple clinical applications, as HSC transplantation is an established procedure . The use of CsH yielded a robust increase in rates of multi-vector infection .

Gene Therapy

CsH has been used to improve the efficiency of LV transduction in primary HSCs. This is of interest as long as it does not lead to impairment of their long-term multilineage repopulation capacity upon transplantation .

Drug Delivery

Cyclosporin has been established as a gold standard for its immunosuppressant action. Apart from this, the molecule is boon in treating broad spectrum of diseases like rheumatoid arthritis, psoriasis, and dry eye syndrome . The broad spectrum of cyclosporin demands efficient delivery systems by several routes .

Immunosuppression

Cyclosporin is known for its immunosuppressive effects . It has been used in the treatment of autoimmune diseases and in organ transplantation to prevent rejection .

Graft-versus-host Disease (GVHD)

In multivariate analyses, low-dose CsA remained strongly associated with chronic GVHD . It decreased the risk of relapse and increased the probability of survival .

Structural Studies

The change in chirality between Cyclosporin A and Cyclosporin H resulted in a major structural transformation . This has implications for understanding the structure-function relationships of these compounds .

Mechanism of Action

Target of Action

Cyclosporin H, like other cyclosporins, primarily targets T cells . It binds to the receptor cyclophilin-1 inside cells, producing a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin , which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor .

Mode of Action

Cyclosporin H inhibits T cell activation by preventing the transcription of certain lymphokines, particularly interleukin-2 (IL-2) . This inhibition occurs at the level of messenger ribonucleic acid (mRNA) transcription . The cyclosporine-cyclophilin complex inhibits calcineurin, which is responsible for activating the transcription of IL-2 .

Biochemical Pathways

The primary biochemical pathway affected by Cyclosporin H is the T-cell receptor (TCR) signaling pathway . By inhibiting calcineurin, Cyclosporin H prevents the dephosphorylation and activation of NF-AT . As a result, the transcription of IL-2 and other cytokines is reduced, leading to a decrease in T-cell activation and proliferation .

Pharmacokinetics

Cyclosporin H, being a lipophilic cyclic undecapeptide, can easily penetrate cells via passive diffusion . It shows a linear clearance profile with substantial inter-patient variability . A 250 mg dose of cyclosporine in the oral soft gelatin capsule of a lipid micro-emulsion formulation shows an approximate clearance of 22.5 L/h .

Result of Action

The primary result of Cyclosporin H’s action is immunosuppression . By inhibiting T cell activation, it prevents the body’s immune system from rejecting transplanted organs . It is also used to treat various inflammatory and autoimmune conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .

Action Environment

The action of Cyclosporin H can be influenced by various environmental factors. For instance, the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food can affect the oral absorption of cyclosporin . Furthermore, a patient’s haematocrit and lipoprotein profile can affect the distribution of cyclosporin in blood .

Safety and Hazards

Cyclosporin H is considered hazardous. Inhalation may be harmful and may be irritating to mucous membranes and the upper respiratory tract. It may be harmful if absorbed through the skin and may cause skin irritation. It may be harmful if absorbed through the eyes and may cause eye irritation. It may be harmful if swallowed .

Future Directions

properties

IUPAC Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-JLPRAAIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017527 | |

| Record name | Cyclosporin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosporin H | |

CAS RN |

83602-39-5 | |

| Record name | Cyclosporin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosporin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOSPORIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUO6O3NDNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.